molecular formula C8H17N3O4 B1666432 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol CAS No. 86770-67-4

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol

Cat. No. B1666432
CAS RN: 86770-67-4
M. Wt: 219.24 g/mol
InChI Key: MBQYGQMGPFNSAP-UHFFFAOYSA-N
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Description

“2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N3O4 . It is also known as Azido-PEG3-alcohol and is a click chemistry PEG linker containing an azide group and a terminal hydroxyl group .


Molecular Structure Analysis

The molecular structure of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is characterized by the presence of an azide group and a terminal hydroxyl group . The compound has a molecular weight of 219.238 Da .


Chemical Reactions Analysis

The azide group in “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This suggests that the compound can participate in click chemistry reactions, which are characterized by their efficiency and selectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol” include a molecular weight of 219.238 Da and a molecular formula of C8H18N3O4 . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its ACD/LogP value is -1.23 .

Scientific Research Applications

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol: Scientific Research Applications

Biosynth - FA09300 Santa Cruz Biotechnology - CAS 86520-52-7 MilliporeSigma - 5197-62-6 MDPI - M1800 Sigma-Aldrich - 727423 MDPI - Review Report

Mechanism of Action

Target of Action

It is known that azide-containing compounds like this one are often used in click chemistry reactions, specifically in the azide-alkyne click reaction and copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . These reactions are used to create a stable triazole linkage, which can be useful in various biochemical applications .

Mode of Action

The azide group in 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol is highly reactive and can interact with alkynes or DBCO (dibenzocyclooctyne) groups present in other molecules . This interaction results in the formation of a stable triazole linkage, a process that is often utilized in the field of bioconjugation .

Biochemical Pathways

Its role as a linker in the synthesis of protac (proteolysis-targeting chimera) molecules and adc (antibody-drug conjugates) suggests that it may influence protein degradation pathways or antibody-mediated responses .

Result of Action

The molecular and cellular effects of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol are largely dependent on the context of its use. In the context of PROTACs and ADCs, the compound serves as a linker that enables the selective degradation of target proteins or the delivery of drugs to specific cells .

Action Environment

The action, efficacy, and stability of 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol can be influenced by various environmental factors. For instance, the compound’s reactivity (and thus its efficacy in click chemistry reactions) can be affected by the presence of other reactive groups in the environment . Additionally, its stability may be influenced by factors such as temperature and pH .

properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYGQMGPFNSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404906
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86770-67-4
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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